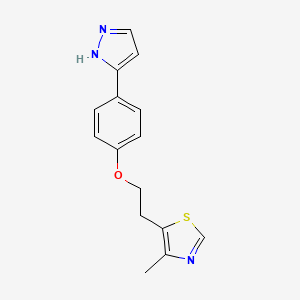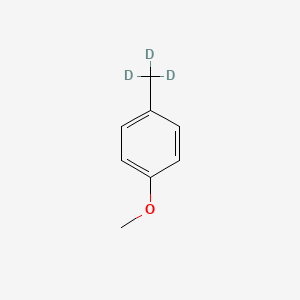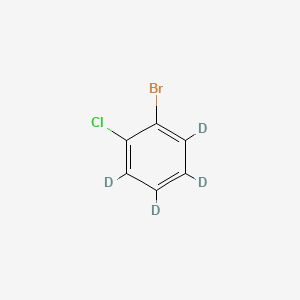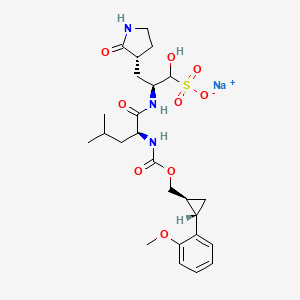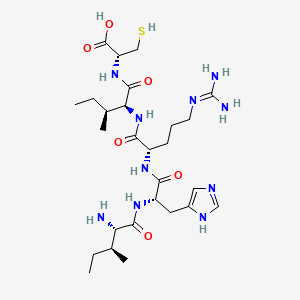
Ihric
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ihric is a penta-peptide compound that is positively correlated with hairpin DNA containing tetramer loops. This unique interaction makes this compound an important material in the field of surface plasmon resonance imaging (SPRi), where it is used as a sensing material for detecting volatile organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ihric involves the assembly of its peptide sequence, which is Ile-His-Arg-Ile-Cys. This process typically employs solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the coupling of the amino acid’s carboxyl group to the amine group of the growing chain, followed by deprotection steps to remove protecting groups from the amino acids’ side chains .
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Ihric undergoes various chemical reactions, including:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the histidine and arginine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to facilitate substitution reactions.
Major Products
The major products of these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives depending on the nucleophiles used .
Aplicaciones Científicas De Investigación
Ihric has a wide range of applications in scientific research:
Chemistry: Used as a sensing material in SPRi for detecting volatile organic compounds.
Biology: Studied for its interactions with hairpin DNA, which can have implications in genetic research and diagnostics.
Industry: Utilized in the development of biosensors and diagnostic tools
Mecanismo De Acción
Ihric exerts its effects primarily through its interaction with hairpin DNA. The peptide’s sequence allows it to bind selectively to the tetramer loops of hairpin DNA, enhancing the detection sensitivity in SPRi applications. This interaction is facilitated by hydrogen bonding and electrostatic interactions between the peptide and the DNA .
Comparación Con Compuestos Similares
Similar Compounds
Other Peptides: Similar peptides that interact with DNA, such as those containing arginine-rich sequences.
DNA-binding Proteins: Proteins like transcription factors that bind to specific DNA sequences.
Synthetic Oligonucleotides: Short DNA or RNA sequences designed to bind to specific DNA structures
Uniqueness
Ihric’s uniqueness lies in its specific sequence and structure, which allows for highly selective binding to hairpin DNA with tetramer loops. This selectivity makes it particularly valuable in SPRi applications, where precise detection of target molecules is crucial .
Propiedades
Fórmula molecular |
C27H48N10O6S |
|---|---|
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H48N10O6S/c1-5-14(3)20(28)24(40)35-18(10-16-11-31-13-33-16)23(39)34-17(8-7-9-32-27(29)30)22(38)37-21(15(4)6-2)25(41)36-19(12-44)26(42)43/h11,13-15,17-21,44H,5-10,12,28H2,1-4H3,(H,31,33)(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)(H4,29,30,32)/t14-,15-,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
BHZLTZJRNJMINP-FPFZBJALSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
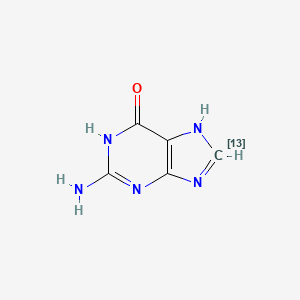
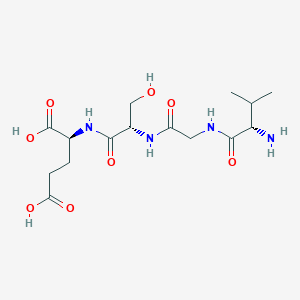
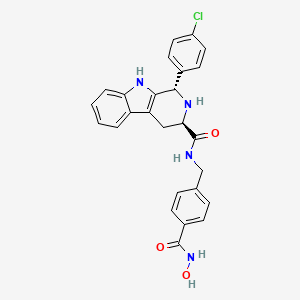
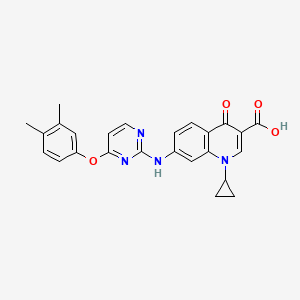
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
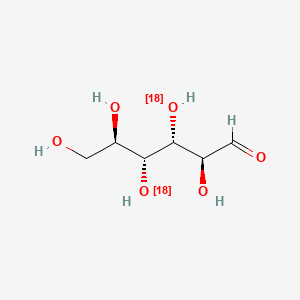
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
